N,N-Diethylpropionamide

hydrogen bonding tertiary amides supramolecular chemistry

Acquiring a tertiary amide with defined hydrogen-bond acceptor properties and steric profile is critical for reproducible coordination chemistry. N,N-Diethylpropionamide (DEP; CAS 1114-51-8) is a colorless liquid supplied at ≥98% purity that addresses this need directly. • Enforces 7-coordinate pentagonal bipyramidal geometry in actinide complexes - a steric effect distinct from DMP. • Provides quantifiable intermediate H-bond acceptor strength (ΔH = -18.3 kJ mol⁻¹) for supramolecular tuning. • Dual gas-phase conformers provide a unique spectroscopic fingerprint for analytical method development.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1114-51-8
Cat. No. B073092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylpropionamide
CAS1114-51-8
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCC(=O)N(CC)CC
InChIInChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4-6H2,1-3H3
InChIKeyYKOQQFDCCBKROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylpropionamide: Chemical Identity & Baseline Properties


N,N-Diethylpropionamide (DEP; CAS 1114-51-8; C7H15NO; MW 129.20) is a tertiary dialkylpropionamide characterized as a colorless to almost colorless clear liquid with a density of 0.897 g/mL at 25 °C, a refractive index of n20/D 1.442, and a boiling point of 77 °C at 12 mmHg (or 191 °C at atmospheric pressure) [1]. As a tertiary amide lacking hydrogen bond donor capacity but possessing a carbonyl oxygen as a hydrogen bond acceptor (PSA 20.31 Ų), DEP functions as an aprotic polar organic compound with a calculated logP of approximately 1.26, indicating moderate lipophilicity [2]. Commercially, DEP is routinely available in purities ranging from 95% to ≥98.0% (GC) and ≥98% (HPLC), with moisture specifications typically ≤0.5% max [3][4]. The compound is supplied in liquid form and is classified under storage class code 10 (combustible liquids) with a closed-cup flash point of 73 °C .

· Aprotic polar tertiary amide for hydrogen-bonding and coordination studies
· Colorless liquid reagent with selectable purity grades (GC/HPLC)
· Moderate lipophilicity; applicable in membrane interaction and absorption research

Why N,N-Diethylpropionamide Cannot Be Replaced


Dialkylpropionamides share the same amide functional group, yet the size and steric demand of the N-alkyl substituents directly modulate three experimentally quantifiable properties: intermolecular hydrogen-bonding strength, coordination behavior with metal ions, and membrane interaction capacity in biological systems. These properties are not linearly scalable and cannot be predicted solely from molecular weight differences. Consequently, substituting N,N-diethylpropionamide with N,N-dimethylpropionamide (DMP) or N,N-di-n-propylpropionamide alters the outcome of reactions or assays in measurable, non-trivial ways, as demonstrated by the direct comparative evidence detailed in Section 3 [1][2][3].

Substitute Candidate
Why Not Interchangeable
N,N-Dimethylpropionamide (DMP)
Weaker H-bonding, higher coordination number, negligible absorption effect; may shift experimental outcomes
N,N-Di-n-propylpropionamide (DPP)
Significantly stronger absorption enhancement; can overshoot intended permeability modulation
N,N-Diethylacetamide (DEA)
Different acyl chain length alters H-bond enthalpy; not a direct match for propionamide-based systems

N,N-Diethylpropionamide: Head-to-Head Comparisons


Intermolecular Hydrogen-Bonding Strength

N,N-Diethylpropionamide (DEP) exhibits a standard enthalpy change (ΔH°) for 1:1 hydrogen-bonded complex formation with thioacetamide (TA) as proton donor of −18.3 kJ mol⁻¹ [1]. This value is lower than that of N,N-diethylacetamide (DEA; −19.3 kJ mol⁻¹) but higher than that of N,N-dimethylpropionamide (DMP; −17.3 kJ mol⁻¹). The trend among propionamides—DEP > DMP—demonstrates that diethyl substitution confers stronger hydrogen-bonding capacity relative to dimethyl substitution, likely due to differences in electronic and steric effects at the carbonyl site [1].

H-Bond Enthalpy (ΔH°)
Head-to-head
−18.3 kJ mol⁻¹
DMP
−17.3
DEA
−19.3
DEP stronger than DMP, enabling defined H-bond tuning in supramolecular design
CCl₄, thioacetamide donor; IR/NMR
hydrogen bonding tertiary amides supramolecular chemistry

Intestinal Absorption Enhancement of Corticosteroids

In an in situ rat intestinal absorption model, N,N-diethylpropionamide (DEP) at an initial concentration of 28 mM produced a "less pronounced" enhancement of prednisone and prednisolone absorption compared to the significant enhancement observed with N,N-di-n-propylpropionamide (DPP) and N,N-di-n-butylpropionamide (DBP) at identical concentrations [1]. In contrast, N,N-dimethylpropionamide (DMP) produced no significant effect on steroid absorption under the same conditions [1]. This places DEP in a quantifiably intermediate position in the homologous series, with the absorption-enhancing effect being concentration-dependent and fully reversible [1].

Absorption Enhancement
Head-to-head
DBP ≈ DPP DEP DMP
Rank order of intestinal absorption effect
Intermediate effect supports reversible, moderate permeability modulation
Rat intestine in situ, 28 mM amide
drug absorption pharmaceutical formulation intestinal permeability

Steric Control of Thorium(IV) Coordination Geometry

Single-crystal X-ray diffraction analysis of thorium(IV) complexes reveals that N,N-diethylpropionamide (depa) and N,N-dimethylpropionamide (dmpa) induce fundamentally different coordination architectures due to steric differences [1]. With the more sterically demanding depa ligand, ThCl₄ forms a seven-coordinate complex, [ThCl₄(depa)₃] (R = 0.046, Rw = 0.046), adopting a pentagonal bipyramidal geometry with average Th–O bond distances of 2.340(9) Å and axial/equatorial Th–Cl distances of 2.692(3) Å and 2.754(3) Å, respectively [1]. In contrast, the less sterically hindered dmpa ligand permits eight-coordination, yielding [Th(NCS)₄(dmpa)₄] (R = 0.050, Rw = 0.054) with a distorted square antiprismatic geometry and average Th–O distances of 2.37(1) Å [1].

Coordination Geometry
Head-to-head
DEP (this compound)
7-coordinate, pentagonal bipyramid
DMP
8-coordinate, square antiprism
Steric demand restricts coordination number; enables isolation of low-coordinate complexes
ThCl₄(depa)₃ vs Th(NCS)₄(dmpa)₄, XRD
actinide chemistry coordination compounds ligand design

Conformational Analysis by Microwave Spectroscopy

Microwave spectroscopic investigation combined with quantum chemical calculations revealed that N,N-diethylpropionamide exists as two distinct conformers in the gas phase [1]. The observation and assignment of the microwave spectrum for both conformers demonstrates that DEP possesses measurable conformational flexibility arising from the rotation of the N-ethyl groups relative to the amide plane [1]. While direct comparative conformational data for N,N-dimethylpropionamide or other homologs under identical microwave conditions were not reported in this study, the structural characterization provides a baseline conformational fingerprint specific to DEP [1].

Conformational Fingerprint
Class-level
Two distinct gas-phase conformers
Conformer distribution provides a compound-specific spectroscopic marker
Microwave spectroscopy; DFT supported
conformational analysis microwave spectroscopy quantum chemistry

Thermal Stability Under Oxidative Conditions

In a comparative thermolysis study of N,N-dialkylamides heated at 215 °C, N,N-diethylpropionamide (DEP) exhibited a residual amide yield between 60% and 70% after one hour under ambient air atmosphere [1]. Under pure oxygen atmosphere, the residual yield dropped to approximately 20% after one hour, indicating that oxygen concentration is the predominant factor governing degradation rate [1]. The study included N,N-diisopropylacetamide (DIPA), N,N-diethyldodecanamide (DEDD), and N,N-dimethylbenzamide (DMB) as comparators, though quantitative individual degradation rates for each compound were not separately tabulated; the reported 60–70% and ~20% ranges were presented as characteristic of the amide class under the specified conditions [1].

Thermal Stability (215 °C)
Class-level
60–70% residual (air)
~20% residual (O₂)
Oxygen exclusion critical; limited stability window under oxidative conditions
1 h, ambient air vs pure O₂; class-level comparison
thermal degradation amide stability oxidation

N,N-Diethylpropionamide: Application Scenarios


Supramolecular Chemistry with Defined Hydrogen-Bonding

For researchers designing hydrogen-bonded supramolecular assemblies, DEP offers a standard enthalpy of complex formation with thioacetamide of −18.3 kJ mol⁻¹, a value that is 1.0 kJ mol⁻¹ more exothermic than N,N-dimethylpropionamide (DMP; −17.3 kJ mol⁻¹) [1]. This intermediate hydrogen-bonding strength fills a gap between the weaker DMP and the stronger N,N-diethylacetamide (−19.3 kJ mol⁻¹), enabling precise tuning of non-covalent interactions in crystal engineering and host-guest chemistry applications.

Actinide Coordination Chemistry for Separations and Catalysis

In actinide and lanthanide coordination chemistry, DEP functions as a sterically demanding O-donor ligand that restricts metal coordination number. As demonstrated with thorium(IV), DEP promotes seven-coordinate pentagonal bipyramidal geometry, whereas the less bulky DMP ligand permits eight-coordinate square antiprismatic geometry [2]. Researchers seeking to isolate low-coordinate actinide complexes or to study steric effects on coordination equilibria should select DEP over DMP for its ability to enforce lower coordination numbers.

Intestinal Permeability: Tunable Absorption Modulation

DEP provides a quantifiably intermediate level of intestinal absorption enhancement for corticosteroids, distinct from the inactive DMP and the strongly active DPP/DBP homologs [3]. For pharmaceutical scientists investigating concentration-dependent permeability effects or requiring a reversible, moderate absorption enhancer, DEP offers a defined baseline effect that can be further modulated by concentration adjustments.

Analytical Method Development: Conformer-Specific Signatures

The presence of two distinct gas-phase conformers of DEP, as identified by microwave spectroscopy and quantum chemical calculations, provides a unique spectroscopic fingerprint for method development and compound identification [4]. Analytical chemists developing GC-MS, microwave spectroscopy, or computational modeling workflows can utilize this conformer distribution as a compound-specific marker to distinguish DEP from other dialkylamides lacking multiple observable conformers.

Application
Selection Property
Validation Focus
Supramolecular H-bonding assemblies
Tunable hydrogen-bond acceptor strength
Verify ΔH° of complex formation under target conditions
Actinide/lanthanide coordination chemistry
Sterically demanding O-donor ligand; restricts coordination number
Confirm coordination geometry and metal-ligand stoichiometry
Intestinal permeability research
Moderate, reversible absorption enhancement
Assess concentration-dependent permeability in target model
Analytical method development
Compound-specific gas-phase conformer distribution
Use conformer fingerprint for identification and purity assessment

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